Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)
Overview
Description
Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)] is an organic peroxide compound with the molecular formula C16H32O4. It is known for its role as a radical initiator in polymerization reactions and is used in various industrial applications due to its ability to decompose and generate free radicals under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)] typically involves the reaction of cyclohexanone with tert-amyl hydroperoxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydroperoxide, which then undergoes further reaction to yield the desired peroxide compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)] primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various types of polymerization reactions, including free radical polymerization and copolymerization .
Common Reagents and Conditions: The decomposition of this peroxide compound is typically induced by heat or the presence of a catalyst. Common reagents used in these reactions include initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide. The reactions are often carried out under controlled temperature conditions to ensure efficient radical generation .
Major Products Formed: The major products formed from the decomposition of peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)] are free radicals, which can then react with monomers to form polymers. The specific products depend on the monomers used in the polymerization process .
Scientific Research Applications
Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)] has a wide range of applications in scientific research and industry. In chemistry, it is used as a radical initiator in the synthesis of polymers and copolymers. In biology and medicine, it is employed in the study of radical-induced processes and as a tool for generating reactive oxygen species in various experimental setups .
In the industrial sector, this compound is used in the production of plastics, rubbers, and other polymeric materials. Its ability to initiate polymerization reactions makes it valuable in the manufacture of high-performance materials with specific properties .
Mechanism of Action
The mechanism of action of peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)] involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate chain reactions by reacting with monomers or other reactive species. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the monomers or substrates used .
Comparison with Similar Compounds
Similar Compounds:
- Peroxide, tert-butyl
- Peroxide, benzoyl
- Peroxide, dicumyl
Uniqueness: Compared to other similar compounds, peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)] offers unique advantages in terms of its stability and efficiency as a radical initiator. Its specific structure allows for controlled decomposition and radical generation, making it suitable for a wide range of applications in polymer chemistry and industrial processes .
Properties
IUPAC Name |
1,1-bis(2-methylbutan-2-ylperoxy)cyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O4/c1-7-14(3,4)17-19-16(12-10-9-11-13-16)20-18-15(5,6)8-2/h7-13H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYCVFRTNVMHAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OOC1(CCCCC1)OOC(C)(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065921 | |
Record name | Cyclohexylidenebis(tert-amyl) peroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Peroxide, 1,1'-cyclohexylidenebis[2-(1,1-dimethylpropyl) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15667-10-4 | |
Record name | 1,1-Bis(tert-amylperoxy)cyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15667-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexylidenebis(tert-amyl) peroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015667104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Peroxide, 1,1'-cyclohexylidenebis[2-(1,1-dimethylpropyl) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexylidenebis(tert-amyl) peroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexylidenebis[tert-amyl] peroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.113 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXYLIDENEBIS(TERT-AMYL) PEROXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5N3GDY8VG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.